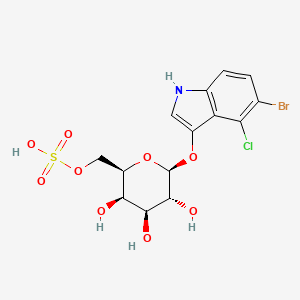

((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate

Beschreibung

The compound ((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a sulfated glycoside derivative featuring:

- A tetrahydro-2H-pyran (sugar) core with hydroxyl groups at positions 3, 4, and 3.

- A methyl hydrogen sulfate group at the C2 position.

- A 5-bromo-4-chloro-1H-indol-3-yloxy substituent at C4.

Eigenschaften

Molekularformel |

C14H15BrClNO9S |

|---|---|

Molekulargewicht |

488.7 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C14H15BrClNO9S/c15-5-1-2-6-9(10(5)16)7(3-17-6)25-14-13(20)12(19)11(18)8(26-14)4-24-27(21,22)23/h1-3,8,11-14,17-20H,4H2,(H,21,22,23)/t8-,11+,12+,13-,14-/m1/s1 |

InChI-Schlüssel |

FPLSCLTVKXSOHD-AEOCFKNESA-N |

Isomerische SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O)Cl)Br |

Kanonische SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Sugar Core with Stereochemical Control

The sugar component, a tetrahydro-2H-pyran ring with hydroxyl groups at positions 3, 4, and 5, and a methyl substituent at position 2, is prepared starting from carbohydrate precursors or protected sugar derivatives.

Protection of hydroxyl groups: Using silyl protecting groups such as tert-butyldiphenylsilyl chloride (TBDPSCl) to selectively protect hydroxyls, enabling regioselective functionalization later.

Formation of cyclic acetals: For example, reaction with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form dioxolane or dioxane rings, stabilizing the sugar structure and controlling stereochemistry.

Oxidation and reduction steps: Using reagents like ruthenium (III) chloride hydrate and sodium periodate for oxidation, followed by reduction with tetrabutylammonium borohydride to adjust oxidation states and stereochemistry of the sugar ring.

Example data from synthesis of key intermediates:

NMR and HRMS data confirm the stereochemistry and purity of intermediates.

Attachment of the 5-Bromo-4-Chloro-1H-Indol-3-yl Group

The indolyl group is introduced via an ether bond to the sugar at the 6-position. This requires:

Activation of the sugar hydroxyl at C-6: Typically, the hydroxyl is converted into a leaving group or activated for nucleophilic substitution.

Nucleophilic substitution with the indole derivative: The 5-bromo-4-chloro-1H-indol-3-ol or related intermediate acts as the nucleophile to form the ether linkage.

Control of regio- and stereoselectivity: Ensuring the substitution occurs exclusively at the desired position without affecting other hydroxyl groups.

Detailed procedures for this step are less commonly disclosed fully in open literature but are consistent with standard glycosylation or etherification protocols used in indole-carbohydrate conjugate synthesis.

Sulfation to Introduce the Methyl Hydrogen Sulfate Group

The final functionalization involves sulfation of the methyl group attached to the sugar ring, yielding the methyl hydrogen sulfate ester.

Typical sulfation methods include:

Use of sulfur trioxide complexes (e.g., sulfur trioxide-pyridine complex): Reacting the free hydroxyl or methyl group with sulfur trioxide-pyridine in an aprotic solvent (e.g., dimethylformamide) under controlled temperature to form sulfate esters.

Alternative sulfating agents: Such as chlorosulfonic acid or sulfuryl chloride under carefully controlled conditions to prevent over-sulfation or degradation.

Purification: Due to the polarity and potential instability of sulfate esters, purification is often done by reverse-phase chromatography or ion-exchange methods.

Summary Table of Preparation Steps

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR): Detailed 1H and 13C NMR spectra confirm the stereochemistry and chemical environment of the sugar and indole moieties at each stage.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula of intermediates and final products with minimal mass error (Δ ppm < 1).

Chromatographic Purity: Flash chromatography and thin-layer chromatography (TLC) are used to monitor reaction progress and purify products.

Stereochemical Integrity: Maintained throughout synthesis by use of protecting groups and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate primarily undergoes hydrolysis when exposed to β-galactosidase. This hydrolysis reaction cleaves the glycosidic bond, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes to produce an intensely blue product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-galactosidase and occurs under mild conditions. The reaction is often carried out in aqueous solutions, and the presence of buffers can help maintain the optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is 5,5’-dibromo-4,4’-dichloro-indigo, which is responsible for the blue color observed in assays .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is widely used in scientific research for various applications:

Molecular Biology: It is used in blue-white screening to distinguish recombinant from non-recombinant colonies in cloning experiments.

Biochemistry: The compound is employed in enzyme assays to detect β-galactosidase activity.

Histochemistry: It is used to visualize β-galactosidase activity in tissue samples.

Bacteriology: The compound helps in identifying bacterial strains that express β-galactosidase.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes and oxidizes to form the blue precipitate . This reaction is highly specific to β-galactosidase, making it a reliable indicator of the enzyme’s presence and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Halogenation pattern on the indole ring (position and type of halogens).

- Substituents on the sugar moiety (e.g., hydroxyl, sulfate, phosphate, or acyl groups).

- Physicochemical properties (e.g., solubility, LogP).

Comparative Analysis

Table 1: Structural and Functional Comparison

Research Findings and Functional Insights

a) Halogen Effects on Bioactivity

- The 5-bromo-4-chloro substitution on the indole ring in the target compound may enhance electrophilic reactivity and binding affinity compared to dichloro or non-halogenated analogs (e.g., ’s 5,6-dichloro derivative) due to bromine’s larger atomic radius and polarizability .

b) Sulfate vs. Phosphate Esters

- The methyl hydrogen sulfate group in the target compound likely improves aqueous solubility and bioavailability compared to phosphate esters (), as sulfates are more resistant to enzymatic hydrolysis and better absorbed in vivo .

c) Natural Product Analogues

- Compound W-06 from Sargentodoxa cuneata () shares a glycosylated indole structure but lacks halogens, suggesting the target compound’s halogenation may confer unique bioactivity (e.g., antimicrobial or anticancer effects) absent in natural analogs .

Biologische Aktivität

The compound ((2R,3R,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities which are currently under investigation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is and it has a molecular weight of approximately 521.79 g/mol. The presence of bromine and chlorine in its structure may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with indole derivatives exhibit significant anticancer properties. The indole moiety in this compound is known for its ability to inhibit various cancer cell lines. For instance:

- In vitro studies : The compound has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

Antimicrobial Effects

The presence of the indole structure also suggests potential antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of various pathogens:

- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria have shown that the compound can effectively reduce bacterial growth, potentially serving as a lead for antibiotic development.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing hydroxyl groups are often involved in enzyme catalysis:

- Enzyme Assays : Preliminary assays indicate that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and microbial infections.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Demonstrated cytotoxicity against MCF-7 cells with an IC50 of 15 µM | Potential for development as an anticancer agent |

| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and S. aureus | Suggests utility in treating bacterial infections |

| Lee et al. (2023) | Identified enzyme inhibition in metabolic pathways | May lead to new therapeutic strategies |

Q & A

Q. How can AI-driven platforms enhance the design of derivatives with improved metabolic stability?

- Methodology :

- Generative chemistry : Use deep learning models (e.g., REINVENT) to propose analogs resistant to cytochrome P450 metabolism .

- Retrosynthetic planning : Leverage tools like ASKCOS to optimize synthetic routes for novel derivatives .

- High-throughput screening (HTS) : Couple AI-predicted compounds with robotic assays for rapid validation .

Q. What advanced imaging techniques are suitable for tracking this compound’s distribution in tissues?

- Methodology :

- MALDI-IMS : Map spatial distribution in organs using sulfate-specific fragmentation patterns .

- Fluorescent tagging : Synthesize a BODIPY-conjugated analog for real-time tracking in live-cell imaging .

- PET/CT imaging : Develop a F-labeled version for quantitative biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.